N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-Benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a heterocyclic compound featuring a benzamide backbone substituted with a tetrazole ring at the ortho position and a benzyl group on the amide nitrogen. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H15N5O |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
N-benzyl-2-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H15N5O/c1-12-18-19-20-21(12)15-10-6-5-9-14(15)16(22)17-11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,17,22) |
InChI Key |
NWXVBQMCILVRQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Key Challenges
The molecular formula of N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is C₁₆H₁₅N₅O , with a molecular weight of 293.32 g/mol . Its IUPAC name, N-benzyl-2-(5-methyltetrazol-1-yl)benzamide, reflects the presence of two critical motifs:
- A 1H-tetrazole ring substituted with a methyl group at the 5-position.
- An N-benzylamide group at the ortho position of the benzene ring.
The synthesis of this compound necessitates precise regioselective control to ensure the tetrazole ring forms at the 1-position while introducing the methyl group at the 5-position. Additionally, the steric and electronic effects of the benzamide group demand careful optimization of coupling reactions.
Synthetic Routes and Methodologies
Cyclocondensation of Thiourea Precursors
A widely validated approach involves the microwave-assisted cyclocondensation of thiourea derivatives with sodium azide (NaN₃) in the presence of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) as a catalyst. This method, adapted from the synthesis of 5-aminotetrazoles, offers high efficiency and reduced reaction times.
Stepwise Procedure
- Thiourea Formation : React 2-aminobenzamide with methyl isothiocyanate in acetonitrile to yield N-methyl-N'-(2-benzamidophenyl)thiourea.
- Cyclization : Treat the thiourea with NaN₃ (3.0 equiv) and Bi(NO₃)₃·5H₂O (1.0 equiv) under microwave irradiation (125°C, 150 W, 10–20 min).
- Workup : Filter the reaction mixture through Celite, concentrate the organic phase, and purify via recrystallization (e.g., ethanol) or column chromatography.
Key Advantages :
- Microwave conditions reduce reaction time by >90% compared to conventional heating.
- Bi(NO₃)₃·5H₂O is non-toxic and recyclable, aligning with green chemistry principles.
Mechanistic Insights
The bismuth catalyst facilitates the desulfurization of thiourea, enabling nucleophilic attack by azide ions to form the tetrazole ring. The methyl group at the 5-position originates from the N-methyl substituent of the thiourea precursor.
Multi-Component Reaction (MCR) Strategy
A one-pot MCR strategy streamlines the synthesis by combining 2-cyanobenzamide, benzylamine, NaN₃, and a methylating agent (e.g., methyl iodide) under catalytic conditions.
Optimized Conditions
- Catalyst : ZnCl₂ (10 mol%) in dimethylformamide (DMF).
- Temperature : 80°C for 6–8 hours.
- Yield : ~65–70% after silica gel chromatography.
Limitations :
Post-Functionalization of Preformed Tetrazoles
Amide Coupling Approach
- Synthesize 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid via Huisgen cycloaddition between 2-cyanobenzoic acid and NaN₃ under acidic conditions (HCl, 100°C, 12 h).
- Activate the carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
- Couple with benzylamine in dichloromethane (DCM) at room temperature for 24 h.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Thiourea Cyclization | 85–90 | 10–20 min | Rapid, green catalyst, high regioselectivity | Requires thiourea synthesis |
| MCR Strategy | 65–70 | 6–8 h | One-pot simplicity | Moderate yield, side reactions |
| Amide Coupling | 75–80 | 24 h | High purity, scalable | Multi-step, costly reagents |
Regiochemical and Stereochemical Considerations
Scalability and Industrial Relevance
The thiourea cyclization method is highly scalable, with reported gram-scale syntheses achieving >85% yield. Industrial applications prioritize this route due to its compatibility with continuous-flow microwave reactors.
Chemical Reactions Analysis
Hydrolysis Reactions
The benzamide group undergoes hydrolysis under acidic or basic conditions. For structurally analogous compounds (e.g., EVT-11002588), hydrolysis yields 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid and N-benzylamine derivatives.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, 80°C) | 6M HCl, reflux | 2-(5-Methyl-1H-tetrazol-1-yl)benzoic acid + Benzylamine hydrochloride | 72% |
| Basic (NaOH, 60°C) | 2M NaOH, ethanol | Sodium 2-(5-methyl-1H-tetrazol-1-yl)benzoate + N-Benzylamine | 68% |
Nucleophilic Substitution
The benzyl group participates in nucleophilic substitution reactions. For example, the N-benzyl moiety can be replaced by other alkyl/aryl groups under SN2 conditions :
| Reaction | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| Benzyl group replacement | K2CO3, DMF, benzyl bromide | 80°C, 12h | N-(Substituted alkyl)-2-(5-methyltetrazol-1-yl)benzamide | 58% |
Computational studies (DFT) on similar systems show that electron-deficient benzyl groups exhibit higher reactivity in SN2 pathways due to reduced steric hindrance .
Reduction Reactions
The tetrazole ring can undergo partial reduction. Lithium aluminum hydride (LiAlH4) reduces the tetrazole to a dihydrotetrazole intermediate, while catalytic hydrogenation (H2/Pd-C) cleaves the ring entirely:
| Reagent | Conditions | Products | Application |
|---|---|---|---|
| LiAlH4 | THF, 0°C → RT | 1,2-Dihydro-5-methyltetrazole derivative | Intermediate for drug design |
| H2 (1 atm), Pd-C | Ethanol, 50°C | Benzamide with open-chain amine | Bioactivity modulation |
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles. For instance, reaction with phenylacetylene forms a fused triazole-benzamide hybrid :
| Reagent | Conditions | Products | Biological Relevance |
|---|---|---|---|
| Phenylacetylene | CuI, DMF, 100°C | Triazolo-benzamide conjugate | Enhanced anticancer activity |
This reaction is critical for bioisosteric replacement strategies, where tetrazole-to-triazole conversion improves pharmacological profiles .
Oxidation Reactions
The tetrazole ring is resistant to oxidation, but the benzyl group can be oxidized to benzoic acid under strong conditions:
| Reagent | Conditions | Products | Notes |
|---|---|---|---|
| KMnO4, H2SO4 | 120°C, 6h | 2-(5-Methyltetrazol-1-yl)benzamide + Benzoic acid | Non-selective; low yield |
Coordination Chemistry
The tetrazole nitrogen atoms act as ligands for metal ions. Studies on similar compounds show coordination with Cu(II) and Zn(II):
| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO3)2 | Methanol, RT | Tetrazole-Cu(II) square planar complex | 8.2 ± 0.3 |
| ZnCl2 | Ethanol, reflux | Zn(II)-tetrazole tetrahedral complex | 6.7 ± 0.2 |
Photochemical Reactions
UV irradiation induces C–N bond cleavage in the benzamide group, forming radical intermediates. For example:
| Conditions | Products | Mechanism |
|---|---|---|
| UV (254 nm), 24h | 2-(5-Methyltetrazol-1-yl)benzoyl radical + Benzyl radical | Homolytic fission |
Key Research Findings
-
Bioisosteric Potential : Replacement of triazole with tetrazole in benzamide derivatives increases anti-leukemic activity by 100-fold (IC50 = 56.4 nM for K-562 cells) .
-
Hydrolysis Selectivity : Basic conditions favor cleavage of the amide bond over tetrazole ring opening.
-
DFT Insights : The 2,5-tetrazole tautomer is more reactive in alkylation reactions due to lower activation energy (ΔG‡ = 18.3 kcal/mol vs. 22.1 kcal/mol for 1,5-tautomer) .
Scientific Research Applications
N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioisostere of carboxylic acids, enhancing the stability and bioavailability of pharmaceutical compounds.
Medicine: Investigated for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to enzymes and receptors with high affinity. This interaction can inhibit or activate specific biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Tetrazole vs. Benzimidazole/Triazole/Thiazole Derivatives
- Benzimidazole Analogs: Compounds such as N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () replace the tetrazole with a benzimidazole ring. Benzimidazole derivatives are known for their planar structure and hydrogen-bonding capabilities, which enhance interactions with biological targets like enzymes or DNA .
- Triazole Derivatives : N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamides (–7) feature a triazole ring synthesized via click chemistry. Triazoles offer metabolic stability and improved pharmacokinetic profiles compared to tetrazoles, but their synthesis requires copper catalysis, which may complicate scalability .
- Thiazole Analogs : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () substitutes the tetrazole with a thiazole ring. Thiazoles are electron-deficient, influencing redox properties and binding to metal ions or enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) .
Key Structural Differences
| Compound Class | Core Heterocycle | Key Substituents | Synthesis Method |
|---|---|---|---|
| Target Compound | Tetrazole | 5-Methyltetrazole, benzylamide | Multi-step condensation (inferred) |
| Benzimidazole Derivatives | Benzimidazole | Hydrazide, substituted benzaldehydes | Condensation with hydrazine hydrate |
| Triazole Derivatives | Triazole | Nitro group, methoxybenzothiazole | Click chemistry (Cu-catalyzed) |
| Thiazole Derivatives | Thiazole | Chlorine, difluorophenyl | Amide coupling in pyridine |
Enzyme Inhibition
- PCAF HAT Inhibition: Benzamide analogs with long 2-acylamino chains (e.g., 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide, 79% inhibition at 100 μM) show enhanced activity due to hydrophobic interactions . The target compound’s tetrazole may mimic the electron-withdrawing effects of nitro or acyl groups, but its shorter substituents might reduce potency.
- Antimicrobial Activity : Triazole-linked benzamides (e.g., compounds 10a–j in ) exhibit moderate activity against E. coli, likely due to the nitro group’s electrophilic character. The tetrazole’s nitrogen-rich structure could similarly disrupt microbial membranes or enzymes .
Metal Coordination Potential
Physicochemical and Spectroscopic Properties
- FTIR/NMR Profiles : Tetrazole derivatives (e.g., ethyl-2-(5-benzoxazol-2-ylamine-1H-tetrazol-1-yl) acetate in ) show characteristic NH (~3200 cm⁻¹) and C=N (~1600 cm⁻¹) stretches. The target compound’s ¹H NMR would display distinct benzyl (~4.5 ppm) and tetrazole proton (~8–9 ppm) signals .
- Solubility : The benzyl group enhances lipophilicity, whereas the tetrazole’s polarity may improve aqueous solubility compared to purely aromatic analogs like N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ().
Biological Activity
N-benzyl-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzamide core substituted with a tetrazole ring. The presence of the tetrazole moiety is notable for enhancing solubility and bioavailability, which are critical factors in drug development. The compound's molecular formula is , with a molecular weight of approximately 224.25 g/mol.
This compound exhibits its biological activity through various mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including tyrosinase, which is involved in melanin production. By inhibiting tyrosinase, it may influence skin pigmentation processes.
- Anti-inflammatory Properties : Research indicates that compounds with tetrazole rings often exhibit anti-inflammatory effects. This compound has demonstrated potential in reducing inflammation in various models.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by interfering with cellular proliferation pathways. The tetrazole structure is associated with enhanced interactions with cancer-related targets .
Biological Activity Data
The biological activities of this compound have been documented in several studies:
Case Studies and Research Findings
Several case studies have highlighted the biological activity of this compound:
- Anticancer Studies : A study focused on the compound's effect on human cancer cell lines showed that it induced apoptosis through the modulation of specific signaling pathways. The IC50 value for cell viability was reported at micromolar concentrations, indicating significant potency against cancer cells .
- Anti-inflammatory Effects : In vitro experiments demonstrated that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .
- Antibacterial Activity : Recent investigations revealed that this compound exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Q & A
Basic Research Question
- 1H/13C NMR : Confirm regiochemistry of the tetrazole ring (e.g., 1H vs. 2H substitution) and benzamide connectivity. Aromatic protons appear at δ 7.2–8.1 ppm, while tetrazole protons resonate near δ 9.5–10.0 ppm .
- FT-IR : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, tetrazole C-N stretch ~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to confirm structural integrity .
How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Advanced Research Question
- Pharmacokinetic Profiling : Assess bioavailability using HPLC to measure plasma concentrations. Poor solubility or metabolic instability (e.g., CYP450-mediated oxidation) may explain discrepancies .
- Model Selection : Use disease-relevant in vivo models (e.g., ischemia/reperfusion injury assays) and compare with cell-based cytotoxicity data (e.g., MTT assays). Adjust dosing regimens based on ADME properties .
- Mechanistic Studies : Perform target engagement assays (e.g., enzyme inhibition kinetics) to confirm on-target effects in both systems .
What computational strategies are employed to predict the binding affinity of this compound with target enzymes?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., PFOR or SARS-CoV-2 PLpro). The benzamide group often forms hydrogen bonds with active-site residues (e.g., Gln269, Asp164) .
- MD Simulations : Run 100-ns trajectories to assess binding stability and identify key residues involved in hydrophobic/electrostatic interactions .
- QSAR Modeling : Correlate substituent effects (e.g., methyl on tetrazole) with inhibitory activity using Hammett or Hansch parameters .
How do structural modifications, such as substitution on the tetrazole ring, influence the compound's pharmacokinetic properties?
Advanced Research Question
- Tetrazole Substituents : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability but may reduce solubility. Methyl groups improve lipophilicity, aiding blood-brain barrier penetration .
- Benzamide Variations : Para-substitutions (e.g., methoxy) increase steric bulk, altering binding to targets like sirtuins or glutamate transporters. Azologization (introducing azo groups) enables photopharmacological activation .
- In Silico Predictions : Use tools like SwissADME to estimate logP, permeability, and CYP450 interactions before synthesis .
What experimental approaches are used to determine the mechanism of action of this compound in anticancer assays?
Advanced Research Question
- Apoptosis Assays : Measure caspase-3/7 activation via fluorogenic substrates in cancer cell lines (e.g., MCF-7) .
- Cell Cycle Analysis : Use flow cytometry (PI staining) to identify G1/S or G2/M arrest .
- Target Validation : Knockdown suspected targets (e.g., via siRNA) and assess resistance. Co-crystallization (e.g., X-ray diffraction) reveals binding modes, as seen with PLpro inhibitors .
Q. Methodological Notes
- Data Reproducibility : Always cross-validate biological results using orthogonal assays (e.g., Western blotting alongside enzymatic assays) .
- Structural Analysis : Combine X-ray crystallography (for static binding) with NMR dynamics to capture conformational flexibility .
- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including proper controls and statistical power analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
